REACTION_CXSMILES
|
CN1C2C=CC([C:15]3[CH:16]=[CH:17][C:18]4[N:19]([CH2:42][CH:43]=[CH2:44])[C:20]5[C:25]([C:26]=4[CH:27]=3)=[CH:24][C:23](C3C=CC4N(C)C6C(C=4C=3)=CC=CC=6)=[CH:22][CH:21]=5)=CC=2C2C1=CC=CC=2.C1COCC1.[Cl:50][SiH:51]([Cl:53])[Cl:52]>C1(C)C=CC=CC=1>[Cl:50][Si:51]([Cl:53])([Cl:52])[CH2:44][CH2:43][CH2:42][N:19]1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=2[C:26]2[C:18]1=[CH:17][CH:16]=[CH:15][CH:27]=2
|
Name
|
3,6-bis(9-methylcarbazol-3-yl)-9-allylcarbazole
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN1C2=CC=CC=C2C=2C=C(C=CC12)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C=1C=CC=2N(C3=CC=CC=C3C2C1)C)CC=C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a three-neck flask fitted with a reflux condenser and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for two hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Then, the mixture was distilled at 0.02 torr
|
Type
|
CUSTOM
|
Details
|
to remove volatiles
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](CCCN1C2=CC=CC=C2C=2C=CC=CC12)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |